1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, have been investigated for their role in biocatalyst inhibition. These acids are significant in the context of microbial fermentation processes, where they can act as inhibitors to microbes like Escherichia coli and Saccharomyces cerevisiae. Such inhibition is critical for the development of robust microbial strains for industrial applications, where carboxylic acids might be produced or used as precursors for various chemicals. The review by Jarboe et al. (2013) delves into the mechanisms of microbial inhibition by carboxylic acids and explores metabolic engineering strategies to enhance microbial tolerance and performance (Jarboe, Royce, & Liu, 2013).
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV), a key biomass-derived chemical, demonstrates the versatility and potential of carboxylic acid derivatives in drug synthesis. The functional groups present in LEV and its derivatives make them suitable for synthesizing a wide range of pharmaceuticals. Zhang et al. (2021) discuss how LEV derivatives are utilized in cancer treatment, medical materials, and other fields, highlighting the cost-effective and cleaner reactions facilitated by these compounds. This insight into LEV applications underscores the broader utility of carboxylic acids in medicinal chemistry, providing a foundation for developing novel drug synthesis pathways (Zhang et al., 2021).
Solvent Developments for Carboxylic Acid Extraction
In the pursuit of sustainable chemical production, the extraction of carboxylic acids from aqueous solutions has gained attention. Sprakel and Schuur (2019) review advancements in solvents for liquid-liquid extraction (LLX) of carboxylic acids, focusing on the development of new solvent systems like ionic liquids. These developments are crucial for recovering carboxylic acids used in bio-based plastics and other applications. Their work highlights the importance of selecting appropriate solvents and regeneration strategies for efficient and environmentally friendly acid extraction processes (Sprakel & Schuur, 2019).
Biologically Active Compounds and Antioxidant Activity
Research into natural carboxylic acids has revealed their potential as biologically active compounds with significant health benefits. Godlewska-Żyłkiewicz et al. (2020) explore the structure-related antioxidant, antimicrobial, and cytotoxic activity of selected carboxylic acids. Their findings illustrate how the structural characteristics of carboxylic acids, such as the number and position of hydroxyl groups, influence their bioactivity. This knowledge is vital for the development of natural antioxidant and antimicrobial agents, showcasing the potential of carboxylic acids in enhancing human health (Godlewska-Żyłkiewicz et al., 2020).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals represents a critical area of research in sustainable chemistry. Chernyshev et al. (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, a process that underscores the importance of carboxylic acid derivatives in the bio-based economy. HMF and its derivatives offer an alternative to non-renewable hydrocarbons, highlighting the role of carboxylic acids and their derivatives in producing sustainable materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-5-3-4-6-11(10)14-12(15(18)19)9-13(17)16(14)7-8-20-2/h3-6,12,14H,7-9H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTANQNBHZYWULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(CC(=O)N2CCOC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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